2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
Description
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo[3,2-a]benzimidazol-3(2H)-one is a derivative of the thiazolo[3,2-a]benzimidazole scaffold, a heterocyclic system known for diverse biological activities . The compound features a benzylidene substituent at the C2 position of the thiazolo[3,2-a]benzimidazol-3(2H)-one core, modified with 4-allyloxy and 3-methoxy groups. The allyloxy group introduces an alkenyl chain, which may contribute to interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
470712-76-6 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H16N2O3S/c1-3-10-25-16-9-8-13(11-17(16)24-2)12-18-19(23)22-15-7-5-4-6-14(15)21-20(22)26-18/h3-9,11-12H,1,10H2,2H3/b18-12- |
InChI Key |
VNDTVULQITUODT-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one typically involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-a]benzimidazole derivatives.
Scientific Research Applications
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its immunomodulatory properties and potential therapeutic applications.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also modulate the immune response by affecting the production of cytokines and other immune mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are typically synthesized via condensation of the core structure with substituted benzaldehydes or heteroaromatic aldehydes . Below is a comparative analysis of structural analogs, focusing on substituents, synthesis methods, and biological activities.
Table 1: Structural and Functional Comparison of Key Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl in 3-chlorobenzylidene derivatives) enhance antimicrobial activity due to increased electrophilicity .
- Bulky substituents (e.g., naphthalenylmethylene) improve tumor inhibition, likely via enhanced hydrophobic interactions with cellular targets .
- Methoxy and allyloxy groups in the target compound may balance solubility and membrane permeability, critical for oral bioavailability .
Synthetic Efficiency: Microwave-assisted methods (e.g., for 3-chlorobenzylidene derivatives) achieve higher yields (up to 61.3%) compared to conventional reflux (<50%) . Lewis acids like ZrCl₄ or Bi(NO₃)₃ improve regioselectivity in cyclization reactions .
Biological Performance: The 4-hydroxy-3,5-dimethoxybenzylidene derivative exhibits antiparasitic activity superior to albendazole against Trichinella spiralis .
Biological Activity
The compound 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is a derivative of thiazolo[3,2-a]benzimidazole, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of the compound features a thiazolo[3,2-a]benzimidazole core substituted with an allyloxy and methoxy group. The synthesis of such compounds typically involves condensation reactions between appropriate aldehydes and thiazole derivatives. Research has shown that variations in substituents can significantly affect biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]benzimidazole derivatives as cytostatic agents. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study : A study involving similar thiazolo[3,2-a]benzimidazole derivatives reported IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 5.0 | Apoptosis induction |
| Example 2 | MDA-MB-231 | 4.5 | G2/M phase arrest |
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]benzimidazoles have been well-documented. The compound has shown activity against a range of Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays demonstrated that substituents on the benzylidene moiety influence antimicrobial efficacy. The compound exhibited better activity than commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolo[3,2-a]benzimidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
- Case Study : A related study evaluated several derivatives for their anti-inflammatory activity using a carrageenan-induced paw edema model in mice. The results indicated that some derivatives significantly reduced inflammation compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activities of these compounds. Modifications at specific positions on the thiazolo[3,2-a]benzimidazole scaffold can enhance potency and selectivity.
- Allyloxy Group : Enhances solubility and bioavailability.
- Methoxy Substitution : Improves binding affinity to biological targets.
- Thiazole Ring Modifications : Influence the overall electronic properties and reactivity.
Q & A
Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via regioselective ring-opening reactions using 1,3-dinucleophiles (e.g., 1H-benzo[d]imidazole-2-thiol) and Lewis acids (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O). Key steps include:
- Mixing 2,2-dicyanooxiranes with dinucleophiles in methanol under reflux.
- Monitoring reaction progress via TLC and isolating products via filtration and recrystallization.
- Optimizing yield by adjusting Lewis acid catalysts (Bi(NO₃)₃·5H₂O offers higher regioselectivity in some cases) . For comparison, alternative routes using thioureas or 5-mercapto-3-phenyl-s-triazole yield structurally related thiazolo-triazolones .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1720 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms benzylidene proton shifts (~8.5 ppm for aromatic protons) and allyloxy group integration .
- Mass spectrometry (EI/ESI) : Validates molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensures purity (>95% C, H, N, S) .
Q. How can researchers assess the compound’s stability under varying conditions?
- Thermal stability : Measure melting points (e.g., 141–143°C for analogs) and perform thermogravimetric analysis (TGA) .
- Photostability : Expose to UV light and monitor degradation via HPLC .
- pH-dependent stability : Test solubility in aqueous buffers (e.g., pH 3–10) and track decomposition using UV-Vis spectroscopy .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiazolo[3,2-a]benzimidazole formation?
- Lewis acids (e.g., ZrCl₄) activate dicyanooxiranes via coordination, promoting nucleophilic attack by the thiol group at the less hindered carbon.
- Computational studies (DFT) can model transition states to predict regioselectivity .
- Bi(NO₃)₃·5H₂O may stabilize intermediates through hydrogen bonding, favoring specific tautomers .
Q. How do structural modifications (e.g., allyloxy vs. methoxy groups) influence biological activity?
- In vitro assays : Compare antimicrobial activity against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) tests. Allyloxy groups enhance lipophilicity, improving membrane penetration .
- SAR (Structure-Activity Relationship) : Replace the allyloxy group with halogenated or bulky substituents and evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized protocols : Ensure consistent cell lines (e.g., HeLa vs. HEK293), solvent controls (DMSO <1%), and replicate experiments.
- Meta-analysis : Compare data across studies (e.g., IC₅₀ variability in kinase inhibition assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can computational methods predict environmental fate and ecotoxicity?
- QSPR models : Correlate physicochemical properties (logP, water solubility) with biodegradation rates .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
